molecular formula C26H20N6O B4010764 1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(4-methylphenyl)urea

1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(4-methylphenyl)urea

Cat. No.: B4010764
M. Wt: 432.5 g/mol
InChI Key: PYYSSIIETDGZIB-UHFFFAOYSA-N
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Description

1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(4-methylphenyl)urea is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a quinoxaline core and pyridine rings, suggests potential biological activity and utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(4-methylphenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone.

    Introduction of Pyridine Rings: Pyridine rings can be introduced via nucleophilic substitution reactions.

    Urea Formation: The final step involves the reaction of the quinoxaline derivative with an isocyanate or a urea derivative under controlled conditions.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the pyridine or phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Potential use as a bioactive molecule in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(4-methylphenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoxaline and pyridine moieties could play a crucial role in these interactions, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-phenylurea: Lacks the methyl group on the phenyl ring.

    1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of a methyl group.

    1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(4-methoxyphenyl)urea: Features a methoxy group on the phenyl ring.

Uniqueness

1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(4-methylphenyl)urea is unique due to the presence of the 4-methylphenyl group, which may influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties.

Properties

IUPAC Name

1-(2,3-dipyridin-2-ylquinoxalin-6-yl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N6O/c1-17-8-10-18(11-9-17)29-26(33)30-19-12-13-20-23(16-19)32-25(22-7-3-5-15-28-22)24(31-20)21-6-2-4-14-27-21/h2-16H,1H3,(H2,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYSSIIETDGZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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